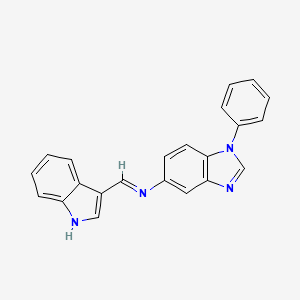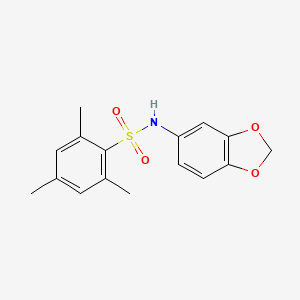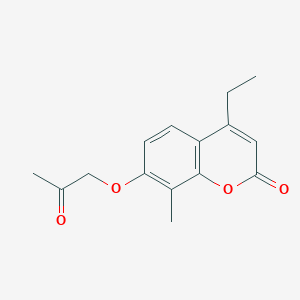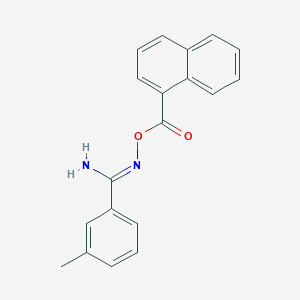
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, also known as IBZ, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it is believed that its pharmacological properties are due to its ability to interact with specific cellular targets, such as enzymes and receptors. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cell signaling pathways. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine in laboratory experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating a range of cellular processes and disease states. However, one limitation of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more efficient synthesis methods for N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, which could help to facilitate its use in larger-scale studies. Another potential future direction is the investigation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine's potential use in combination therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine and its potential applications in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine involves the condensation of 1-phenyl-1H-benzimidazole-5-amine and indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine as a yellowish-green solid.
Applications De Recherche Scientifique
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-2-6-18(7-3-1)26-15-25-21-12-17(10-11-22(21)26)23-13-16-14-24-20-9-5-4-8-19(16)20/h1-15,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMYTVSSLLRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![4-methoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5719384.png)
![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5719419.png)

![N-(4-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5719428.png)
![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
